An In-depth Technical Guide to the Chemical Properties of 4,16-Dibromo[2.2]paracyclophane
An In-depth Technical Guide to the Chemical Properties of 4,16-Dibromo[2.2]paracyclophane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Architecture of [2.2]Paracyclophane and the Influence of Disubstitution
[2.2]Paracyclophane is a fascinating bridged aromatic compound characterized by two para-substituted benzene rings held in a face-to-face arrangement by two ethylene bridges. This constrained geometry forces the aromatic rings into a non-planar, bent conformation, leading to significant ring strain and unique transannular electronic interactions. These structural peculiarities bestow upon the [2.2]paracyclophane scaffold remarkable chemical and physical properties that are not observed in simple benzene derivatives.
The introduction of substituents onto the [2.2]paracyclophane core further modulates its properties and reactivity. 4,16-Dibromo[2.2]paracyclophane, a pseudo-para disubstituted derivative, is a particularly valuable and versatile building block in the realm of organic synthesis and materials science. The two bromine atoms, positioned on opposite decks of the cyclophane, serve as highly reactive handles for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the rational design and synthesis of a vast array of functionalized [2.2]paracyclophane derivatives with tailored electronic, optical, and chiral properties.
This technical guide provides a comprehensive overview of the chemical properties of 4,16-Dibromo[2.2]paracyclophane, with a focus on its synthesis, reactivity, and applications as a precursor for advanced materials and chiral ligands.
Physicochemical Properties
A summary of the key physicochemical properties of 4,16-Dibromo[2.2]paracyclophane is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₄Br₂ | [1] |
| Molecular Weight | 366.09 g/mol | [1] |
| CAS Number | 96392-77-7 | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 245.0-252.0 °C | [2] |
| Solubility | Low solubility in polar solvents |
Synthesis and Purification
The primary route to 4,16-Dibromo[2.2]paracyclophane is the direct bromination of [2.2]paracyclophane. This electrophilic aromatic substitution reaction typically yields a mixture of isomeric dibromides, with the pseudo-para isomer (4,16-dibromo) being a major product.
Experimental Protocol: Bromination of [2.2]Paracyclophane
Causality behind Experimental Choices: The use of a non-polar solvent like dichloromethane is preferred over more traditional solvents like carbon tetrachloride for improved safety and reaction control. Iron powder acts as a Lewis acid catalyst to polarize the bromine molecule, facilitating the electrophilic attack on the electron-rich aromatic rings of the paracyclophane. The reaction temperature is kept moderate to control the rate of reaction and minimize the formation of over-brominated byproducts.
Step-by-Step Methodology:
-
To a solution of [2.2]paracyclophane in dichloromethane, add a catalytic amount of iron powder.
-
Slowly add a solution of bromine in dichloromethane to the mixture at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product mixture.
Purification:
4,16-Dibromo[2.2]paracyclophane exhibits lower solubility compared to its isomers, which facilitates its purification.
-
Crystallization: The crude product can be crystallized from a suitable solvent, such as chloroform, to isolate the 4,16-dibromo isomer in good purity.
-
Column Chromatography: For higher purity, silica gel column chromatography can be employed, typically using a mixture of hexane and ethyl acetate as the eluent.[3]
Isomerization to 4,12-Dibromo[2.2]paracyclophane
4,16-Dibromo[2.2]paracyclophane can be thermally isomerized to its pseudo-ortho isomer, 4,12-dibromo[2.2]paracyclophane. This isomerization is a key step in the synthesis of important chiral ligands like PHANEPHOS. The process involves the homolytic cleavage of one of the ethylene bridges to form a diradical intermediate, which can then undergo rotation and ring closure to yield the thermodynamically equilibrated mixture of isomers.[4]
Experimental Protocol: Microwave-Assisted Isomerization
Causality behind Experimental Choices: Microwave irradiation offers a significant advantage over conventional heating by dramatically reducing the reaction time.[4] Dimethylformamide (DMF) is a suitable high-boiling solvent for this transformation. The insolubility of the starting 4,16-dibromo isomer in DMF at room temperature allows for a convenient separation of the more soluble 4,12-dibromo product.
Step-by-Step Methodology:
-
Place 4,16-Dibromo[2.2]paracyclophane in a microwave vessel with DMF.
-
Heat the mixture using a microwave reactor to the desired temperature (e.g., 180 °C) for a short duration (e.g., 6 minutes).
-
After cooling, the unreacted 4,16-dibromo isomer can be recovered by filtration.
-
The filtrate, enriched in the 4,12-dibromo isomer, is then subjected to a standard work-up to isolate the product.
Chemical Reactivity: A Gateway to Functionalized Paracyclophanes
The bromine atoms in 4,16-Dibromo[2.2]paracyclophane are the focal points of its chemical reactivity, serving as versatile leaving groups in a variety of cross-coupling reactions. This allows for the introduction of a wide range of substituents, leading to the synthesis of novel materials and ligands with tailored properties.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the paracyclophane core and various aryl or heteroaryl groups. This reaction typically employs a palladium catalyst and a base to couple the dibromide with an organoboron reagent.
Experimental Protocol: Suzuki-Miyaura Coupling
Causality behind Experimental Choices: The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. A base, such as potassium carbonate or cesium carbonate, is required to activate the boronic acid for transmetalation to the palladium center. The solvent system, often a mixture of an organic solvent and water, facilitates the dissolution of both organic and inorganic reagents.
Step-by-Step Methodology:
-
In an inert atmosphere, combine 4,16-Dibromo[2.2]paracyclophane, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).
-
After cooling, perform an aqueous work-up to remove inorganic salts.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
The Sonogashira coupling enables the introduction of alkyne moieties onto the paracyclophane scaffold, leading to the formation of highly conjugated systems with interesting photophysical properties. This reaction is co-catalyzed by palladium and copper complexes.
Experimental Protocol: Sonogashira Coupling
Causality behind Experimental Choices: The dual catalytic system of palladium and copper is essential for the Sonogashira reaction. The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the terminal alkyne. An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the alkyne and neutralize the hydrogen bromide formed during the reaction.
Step-by-Step Methodology:
-
To a solution of 4,16-Dibromo[2.2]paracyclophane and the terminal alkyne in a suitable solvent (e.g., THF/triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) under an inert atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating until completion.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the alkynyl-substituted paracyclophane.
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to amino-substituted [2.2]paracyclophanes. These derivatives are valuable precursors for chiral ligands and functional materials.
Conceptual Workflow: Buchwald-Hartwig Amination
Stereochemistry and Planar Chirality
A key feature of substituted [2.2]paracyclophanes is their planar chirality.[5] The introduction of a substituent on one of the benzene rings, as in 4-bromo[2.2]paracyclophane, removes the plane of symmetry, rendering the molecule chiral. 4,16-Dibromo[2.2]paracyclophane, being a C₂-symmetric molecule, is also chiral. The synthesis of this compound typically yields a racemic mixture of (Rₚ)- and (Sₚ)-enantiomers.
The resolution of these enantiomers is crucial for applications in asymmetric catalysis, where enantiopure ligands are required.[6] Chiral resolution can be achieved through various methods, including:
-
Classical resolution: Formation of diastereomeric derivatives with a chiral resolving agent, followed by separation and subsequent removal of the chiral auxiliary.
-
Chiral chromatography: Separation of the enantiomers using a chiral stationary phase in high-performance liquid chromatography (HPLC).
-
Kinetic resolution: Enantioselective reaction of the racemic mixture where one enantiomer reacts faster than the other, allowing for the separation of the unreacted enantiomer and the product.[7]
Applications in Asymmetric Catalysis and Materials Science
The ability to functionalize 4,16-Dibromo[2.2]paracyclophane through cross-coupling reactions has led to its widespread use as a scaffold for the development of novel chiral ligands and advanced materials.
Chiral Ligands for Asymmetric Synthesis
The C₂-symmetric and planar chiral nature of derivatives of 4,16-Dibromo[2.2]paracyclophane makes them excellent candidates for chiral ligands in asymmetric catalysis.[6][8] By introducing phosphine, nitrogen, or other coordinating groups at the 4 and 16 positions, a variety of bidentate ligands can be synthesized. These ligands have been successfully employed in a range of enantioselective transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions, often affording high levels of stereocontrol.[9]
Functional π-Stacked Materials
The rigid, co-facial arrangement of the two aromatic rings in the [2.2]paracyclophane core provides a unique platform for constructing π-conjugated systems with through-space electronic communication. By extending the π-system through the introduction of chromophoric and electronically active groups at the 4 and 16 positions, materials with interesting photophysical and chiroptical properties can be designed.[10] These materials have potential applications in organic electronics, sensors, and circularly polarized luminescence (CPL).[11]
Spectroscopic Characterization
The structural features of 4,16-Dibromo[2.2]paracyclophane can be elucidated through various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum of [2.2]paracyclophane and its derivatives is characterized by upfield-shifted aromatic protons due to the shielding effect of the opposing benzene ring. The ethylene bridges typically show complex splitting patterns. For 4,16-Dibromo[2.2]paracyclophane, the aromatic protons will exhibit specific splitting patterns indicative of the pseudo-para substitution.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the number and chemical environment of the carbon atoms in the molecule. The strained nature of the paracyclophane skeleton influences the chemical shifts of the carbon atoms.[12][13]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as the aliphatic C-H stretching and bending vibrations of the ethylene bridges.[3][14]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound and provides information about its fragmentation pattern. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) will be clearly visible in the mass spectrum.[12]
Conclusion
4,16-Dibromo[2.2]paracyclophane is a cornerstone molecule in the chemistry of [2.2]paracyclophanes. Its synthesis, while requiring careful control to manage isomeric products, provides a versatile platform for further chemical modification. The strategic placement of two bromine atoms opens the door to a wealth of functionalization possibilities through modern cross-coupling methodologies. This has enabled the creation of a diverse range of derivatives with applications spanning from the development of highly effective chiral ligands for asymmetric catalysis to the design of novel π-conjugated materials with unique optoelectronic properties. The inherent planar chirality of this scaffold adds another layer of complexity and opportunity, making it a subject of ongoing research and a valuable tool for chemists in both academia and industry. As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, the importance of key building blocks like 4,16-Dibromo[2.2]paracyclophane is set to increase even further.
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